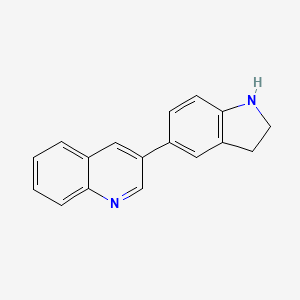

3-(2,3-Dihydro-1H-indol-5-yl)quinoline

Description

3-(2,3-Dihydro-1H-indol-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 3-position with a 2,3-dihydroindole moiety. This structure combines the aromatic quinoline system with a partially saturated indoline ring, conferring unique electronic and steric properties. The compound is synthesized via catalytic hydrogenation of 5-nitro-1,3-dihydro-2H-indol-2-one, followed by sequential reactions with chloroacetyl chloride and tetrahydroisoquinoline derivatives, yielding antitumor agents .

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-indol-5-yl)quinoline |

InChI |

InChI=1S/C17H14N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-6,9-11,18H,7-8H2 |

InChI Key |

HVXGFECGAUXEEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline generally involves:

- Preparation of the indoline intermediate or derivative,

- Construction or functionalization of the quinoline core,

- Coupling or condensation reactions to link the indoline moiety at the 3-position of quinoline.

Synthesis of the Indoline Intermediate

A key intermediate, (2,3-Dihydro-1H-indol-5-yl)methylamine , is synthesized via a modified Tscherniac-Einhorn reaction involving indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, catalyzed by concentrated sulfuric acid. Protective groups (phthalimido and acetyl) are used to prevent side reactions on the indoline nitrogen. Subsequent hydrazine hydrate treatment removes these protective groups simultaneously, yielding the free amine intermediate in high yield. This intermediate is crucial for further functionalization towards the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione + conc. H2SO4 | Tscherniac-Einhorn reaction | Acetyl- and phthalimido-protected intermediate |

| Reflux with hydrazine hydrate in MeOH, then conc. HCl | Removal of protective groups | (2,3-Dihydro-1H-indol-5-yl)methylamine dihydrochloride salt |

Construction of the Quinoline Core

Quinoline derivatives can be synthesized using classical or modified Friedländer quinoline synthesis, involving the cyclization of 2-aminobenzaldehydes with ketones or other suitable carbonyl compounds under acidic or catalytic conditions. Oxidative cyclization methods and metal-catalyzed annulations (e.g., Rh(III), Cu(OTf)2) have also been reported to improve yields and regioselectivity.

For example, 2-chloroquinoline-3-carbaldehyde is prepared by Vilsmeier-Haack reaction and further functionalized via condensation with formamide and formic acid to yield pyrroloquinoline derivatives, which can be precursors for quinoline-based compounds.

Coupling of Indoline and Quinoline Units

The linkage of the indoline moiety at the 3-position of quinoline can be achieved through condensation reactions involving aldehyde or amine functionalities on the quinoline and indoline derivatives. For instance, condensation of 3-amino-pyrazoloquinoline derivatives with indole-3-carbaldehyde analogues yields quinoline-indole hybrids.

Though direct synthetic routes specifically for 3-(2,3-Dihydro-1H-indol-5-yl)quinoline are scarce, analogous methods suggest that condensation of (2,3-Dihydro-1H-indol-5-yl)methylamine with quinoline-3-carbaldehyde or related quinoline derivatives under acidic or catalytic conditions would furnish the target compound.

Representative Synthetic Route (Based on Literature Analysis)

Analytical Characterization and Confirmation

The intermediates and final compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of indoline and quinoline rings and substitution patterns.

- Infrared (IR) Spectroscopy: Characteristic NH stretching bands (~3350 cm^-1), C=N stretching (~1600 cm^-1), and other functional group absorptions.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weights.

- Elemental Analysis: Confirms compound purity and composition.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-5-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products of these reactions include various substituted indole and quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-5-yl)quinoline is a heterocyclic compound with a unique structure that combines a quinoline ring fused with a dihydroindole moiety. This compound has the molecular formula C17H14N2, featuring nitrogen atoms characteristic of both indole and quinoline structures. The presence of both indole and quinoline components in its structure suggests its potential in various therapeutic applications.

Potential Applications

The unique structure of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline makes it suitable for various applications. Research indicates that similar compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-5-yl)quinoline's applications can be found in pharmaceutical development as an antimicrobial and anticancer agent, which makes it a candidate for drug development. Its potential lies in its ability to bind to biological targets, making it useful in interaction studies.

Similar Compounds and Their Activities

Several compounds share structural similarities with 3-(2,3-Dihydro-1H-indol-5-yl)quinoline, each exhibiting unique properties:

- 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Indole fused with quinazolinone exhibits antimicrobial and anticancer activity.

- 1H-Indole-2-carboxylic acid Carboxylic acid substituent exhibits antimicrobial activity.

- 6-Methylquinoline Methyl group on quinoline exhibits antimicrobial activity.

- 4-Aminoquinoline Amino group on quinoline exhibits antimalarial activity.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the quinoline ring can intercalate with DNA, inhibiting its replication. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Position: The C3 substitution in 3-(2,3-Dihydro-1H-indol-5-yl)quinoline contrasts with the more common C4 substitution in antibacterial quinolines (e.g., piperazinyl derivatives) . This positional difference may reduce off-target effects while retaining bioactivity.

- Synthetic Complexity: Multi-step routes are common (e.g., catalytic hydrogenation for the main compound vs. iodine-mediated cyclization for thienoquinolines ). Copper-catalyzed methods (e.g., for isoindoloquinolines ) offer efficiency advantages.

Pharmacological Activity

Antitumor Activity

- 3-(2,3-Dihydro-1H-indol-5-yl)quinoline: Demonstrated efficacy in nonsmoker-derived tumor models, likely due to interactions with indole-sensitive pathways .

- Thieno[2,3-b]quinoline: Exhibits broad-spectrum activity, with fused thiophene enhancing π-π stacking in DNA intercalation .

- 2-(1H-Indol-3-yl)quinoline: Shows kinase inhibitory activity, attributed to the indole’s hydrogen-bonding capacity .

Antibacterial Activity

- 4-Piperazinylquinolines: Potent inhibitors of bacterial dihydrofolate reductase (DHFR), with C4 substituents optimizing steric fit . The main compound’s C3 substitution may lack comparable affinity for DHFR.

Physicochemical and Electronic Properties

- Electron Distribution: Fused systems (e.g., thienoquinoline and isoindoloquinoline ) exhibit extended conjugation, enhancing optical properties but reducing metabolic stability.

Computational Insights

- Similar studies could predict the main compound’s binding modes in antitumor targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.